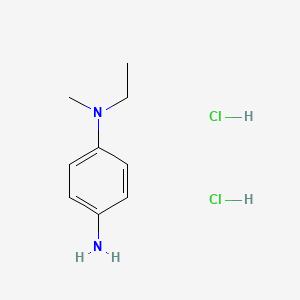
N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-methyl-benzene-1,4-diamine dihydrochloride is a chemical compound with the CAS Number: 1414958-37-4 . It has a molecular weight of 223.14 and is a light yellow solid . The IUPAC name for this compound is N1-ethyl-N1-methylbenzene-1,4-diamine dihydrochloride .
Synthesis Analysis
The synthesis of similar compounds often involves the treatment of a nitrochlorobenzene with ammonia, resulting in a nitroaniline. The nitro group is then reduced . In the laboratory, the reduction of the nitroaniline is often effected with zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C9H16Cl2N2 . The InChI code for this compound is 1S/C9H14N2.2ClH/c1-3-11(2)9-6-4-8(10)5-7-9;;/h4-7H,3,10H2,1-2H3;2*1H .Chemical Reactions Analysis
The chemical reactions of similar compounds like o-Phenylenediamine involve condensation with ketones and aldehydes to give rise to various valuable products. Its reactions with formic acids produce benzimidazole . Other carboxylic acids give 2-substituted benzimidazoles . With nitrous acid, o-phenylenediamine condenses to give benzotriazole, a corrosion inhibitor .Physical And Chemical Properties Analysis
This compound is a light yellow solid . It is generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases .Applications De Recherche Scientifique
1. Ethylene Action Inhibition in Plant Growth Regulation
Ethylene plays a crucial role in plant growth and development. Compounds that inhibit ethylene action, such as 1-Methylcyclopropene (1-MCP), are utilized to understand ethylene's role in plants further and to manage ethylene effects across a broad range of fruits, vegetables, and floriculture crops. These inhibitors are applied in low concentrations and have shown effectiveness in preventing ethylene-related ripening and senescence processes, contributing to advances in agricultural practices and postharvest management of various crops (Blankenship & Dole, 2003).
2. Supramolecular Chemistry and Material Science
Benzene-1,3,5-tricarboxamide (BTA) derivatives have gained attention in supramolecular chemistry and material science due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures. These structures are stabilized by threefold hydrogen bonding, enabling applications ranging from nanotechnology and polymer processing to biomedical applications. The simplicity and versatility of BTAs offer a promising avenue for developing new materials with tailored properties (Cantekin, de Greef, & Palmans, 2012).
3. Environmental Bioremediation
Research into the bioremediation of monoaromatic pollutants like benzene, toluene, ethylbenzene, and xylene (BTEX) in groundwater has highlighted the potential of in situ bioremediation to remove these contaminants. Both natural attenuation and enhanced bioremediation techniques have been explored for their effectiveness in reducing BTEX levels in contaminated sites, demonstrating the critical role of microbial processes in environmental cleanup efforts (Farhadian, Vachelard, Duchez, & Larroche, 2008).
4. Amyloid Imaging in Alzheimer's Disease
In the context of neurodegenerative diseases, specific chemical compounds have been developed for amyloid imaging in Alzheimer's disease. These compounds enable the in vivo measurement of amyloid plaques in the brain, offering insights into disease progression and aiding in the development of therapeutic interventions. The advancement in imaging ligands represents a significant step forward in the early detection and management of Alzheimer's disease (Nordberg, 2007).
Propriétés
IUPAC Name |
4-N-ethyl-4-N-methylbenzene-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-3-11(2)9-6-4-8(10)5-7-9;;/h4-7H,3,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMMXODYVDESGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


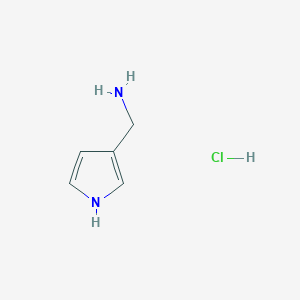


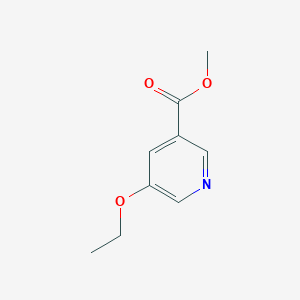
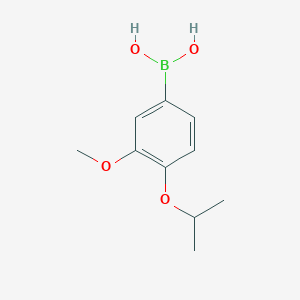
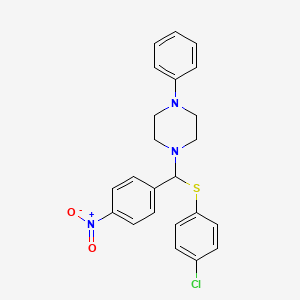



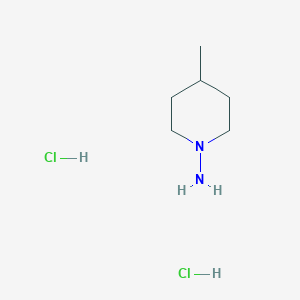
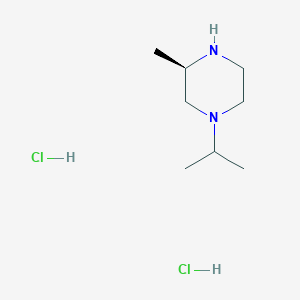
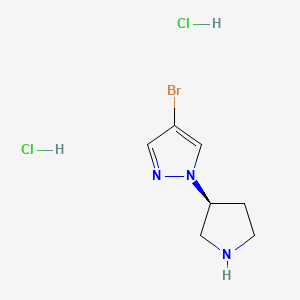
![2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6360805.png)